2-(2-Thienylmethylamino)benzonitrile
Description
2-(2-Thienylmethylamino)benzonitrile is a benzonitrile derivative featuring a 2-thienylmethylamino substituent at the 2-position of the aromatic ring. The thienyl group, a five-membered heterocycle containing sulfur, imparts distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2S/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 |
InChI Key |
VVJXTOLYFWFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Amino-Substituted Benzonitriles
- 2-(Ferrocenylmethylamino)benzonitrile (): Substituent: Ferrocenyl (organometallic group). Properties: Enhanced electrochemical activity due to the ferrocene moiety, making it suitable for sensor applications or catalysis. Synthesis: Alkylation of 2-aminobenzonitrile with ferrocenylmethyltrimethylammonium iodide .
- 2-(Dimethylamino)benzonitrile (): Substituent: N,N-dimethylamino. Properties: Boiling point 130°C at 12 mmHg; smaller and less lipophilic than thienyl derivatives. Comparison: The bulkier thienyl group likely increases boiling point and lipophilicity, affecting solubility and bioavailability .
Styryl and Triazole-Substituted Benzonitriles
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) ():
- Substituent : Triazole and chlorophenyl groups.
- Activity : Potent cytotoxicity against breast cancer cell lines (IC₅₀ = 27.1 ± 1.2 μg/mL for MCF-7).
- Comparison : The absence of a triazole in the target compound may reduce direct cytotoxic activity, but the thienyl group could enable alternative mechanisms (e.g., kinase modulation) .
- 2-(4-Methylstyryl)benzonitrile (): Substituent: Styryl group. Applications: Intermediate in photochemical cycloadditions. Comparison: The thienylmethylamino group may alter reactivity in synthetic pathways due to differing electronic profiles .
Pharmacological Activity
Cytotoxicity and Kinase Inhibition
Letrozole Analogs (1c, 1h, 1k) ():
- Mechanism : Aromatase inhibition via triazole coordination.
- Activity : IC₅₀ values range from 14.3–27.1 μg/mL against breast cancer cells.
- Comparison : The target compound’s thienyl group may lack triazole-mediated aromatase inhibition but could interact with thiophene-sensitive targets (e.g., tyrosine kinases) .
- R234 (2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile) (): Mechanism: EGFR inhibition and modulation of PI3K/AKT/mTOR pathways. Comparison: The hydrazone linker in R234 is critical for kinase binding, whereas the thienylmethylamino group’s planar structure might favor DNA intercalation or receptor antagonism .
Physicochemical Properties
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